molecular formula C22H20N6O3 B2569186 3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921828-16-2

3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2569186
CAS RN: 921828-16-2
M. Wt: 416.441
InChI Key: RDUVLTQDMLDYLB-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They have a five-membered ring structure with three nitrogen atoms. These compounds have been the focus of renewed interest among organic and medicinal chemists due to their biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring with three nitrogen atoms. The 1,2,4-triazole ring can exist in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structure. Generally, these compounds are stable and difficult to cleave due to the presence of the triazole ring .

Future Directions

The future research directions in the field of 1,2,4-triazole derivatives involve the design and synthesis of novel derivatives with improved biological activities. There is also interest in exploring their potential applications in various fields, especially in medicine .

properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-13-5-4-6-14(11-13)12-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)15-7-9-16(31-3)10-8-15/h4-11H,12H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUVLTQDMLDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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